Pep-1-cysteamide Trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

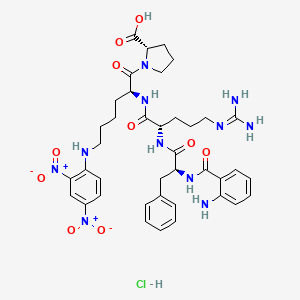

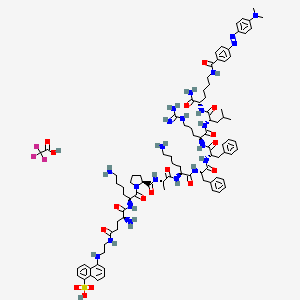

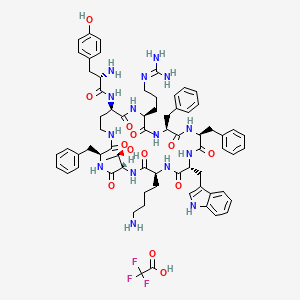

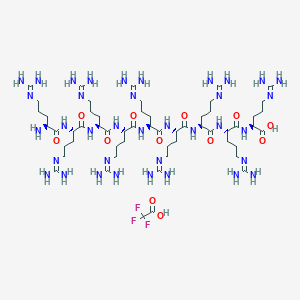

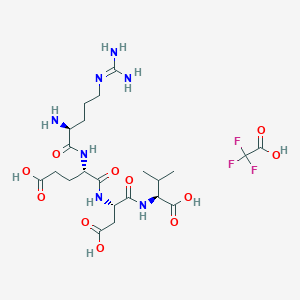

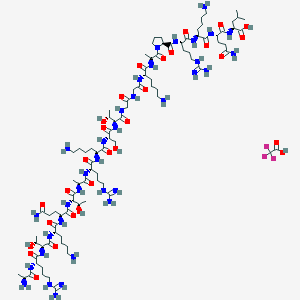

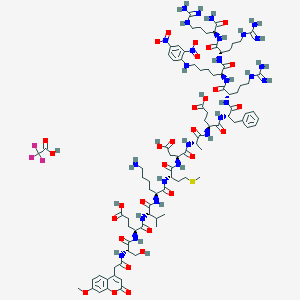

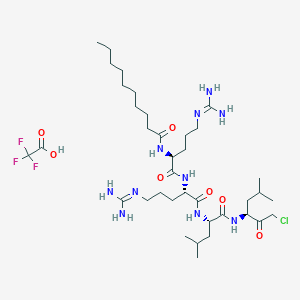

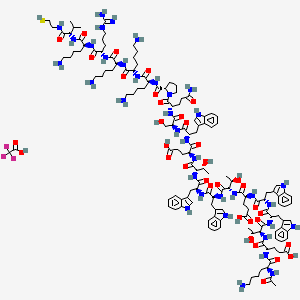

Pep-1-cysteamide Trifluoroacetate, also known as Pep-1-CTFA, is a peptide-based molecule with promising potential for various research applications. It is a peptide carrier for the delivery of biologically active proteins into mammalian cells . The molecular weight of Pep-1-cysteamide Trifluoroacetate is 2949.43 .

Synthesis Analysis

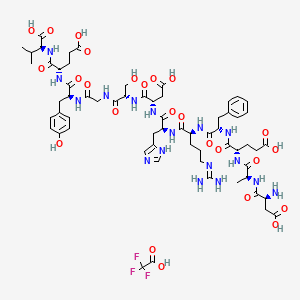

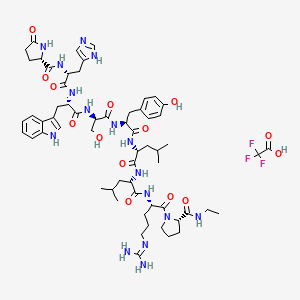

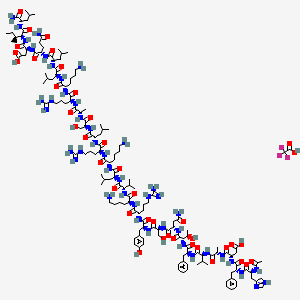

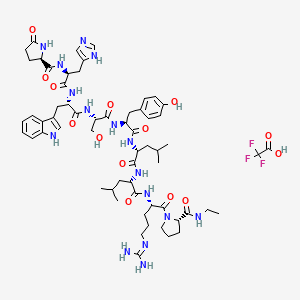

Pep-1-cysteamide Trifluoroacetate has been synthesized in Escherichia coli. The fusion protein was first purified with affinity chromatography, and then the GST tag was released by TEV protease. Final purification was achieved by ion exchange chromatography .Molecular Structure Analysis

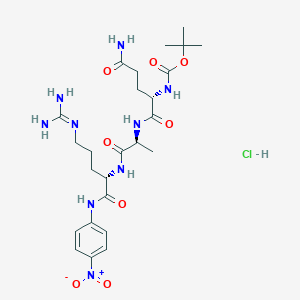

The molecular formula of Pep-1-cysteamide Trifluoroacetate is C142H203F3N36O35S. The structure-function relationship of non-covalent Pep-1 strategies is essential for cellular uptake of biomolecules and applications in cultured cells and animal models .Chemical Reactions Analysis

Cysteine protecting groups have been used extensively in the synthesis of peptides, facilitating the synthesis of complex disulfide-rich peptides . A side reaction was observed during solid-phase peptide synthesis (SPPS), which was suggested to be due to N-allyl peptides forming via nucleophilic attack of the neighboring α-amino function at the allyl group .Aplicaciones Científicas De Investigación

Transmembrane Transport of Macromolecules

Pep-1-cysteamide Trifluoroacetate, also known as Pep-1, has been found to significantly enhance the transmembrane transport of macromolecules . This is particularly useful in the administration of macromolecule compositions in medicine and cosmetics, which often exhibit low bioavailability due to the limitation of transmembrane transport .

Enhancement of Human Epidermal Growth Factor (hEGF) Transmembrane Ability

Pep-1 has been fused with hEGF to enhance its transmembrane ability . The fusion does not interfere with the growth-stimulating and migration-promoting functions of hEGF on fibroblasts . This research provides a novel strategy for the transmembrane transport of protein-derived cosmetics or drugs .

Delivery of Therapeutic Peptides and Proteins

Pep-1 technology has been applied to the delivery of therapeutic peptides and proteins with high efficiency into a large number of mammalian cell lines, including non-transformed, cancer, neuronal, and primary cell lines .

Formation of Stable Nanoparticles with Proteins and Nucleic Acids

Pep-1 forms stable nanoparticles with proteins and nucleic acids . These nanoparticles enter cells independently of the endosomal pathway and efficiently deliver cargoes in a fully biologically active form into a variety of cell lines, as well as in animal models .

Improvement of Cellular Uptake of Therapeutic Compounds

Pep-1 represents a new and innovative concept to bypass the problem of bioavailability of drugs . It constitutes a very promising tool and has been successfully applied for in vivo .

Application in Basic Research

Pep-1 technology has been applied to basic research, providing a novel strategy for the transmembrane transport of protein-derived cosmetics or drugs .

Mecanismo De Acción

Target of Action

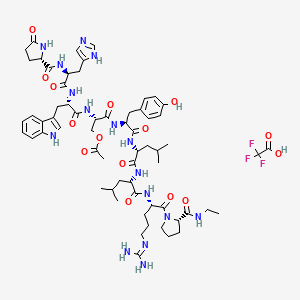

Pep-1-cysteamide Trifluoroacetate is a chimeric cell-penetrating peptide (CPP) with a primary amphipathicity . It has the ability to translocate across biological membranes and introduce active proteins inside cells . .

Mode of Action

As a cell-penetrating peptide, it likely interacts with its targets by translocating across biological membranes and introducing active proteins inside cells .

Biochemical Pathways

Given its ability to introduce active proteins inside cells , it may influence a variety of biochemical pathways depending on the nature of these proteins.

Result of Action

Given its ability to introduce active proteins inside cells , it may have a variety of effects depending on the nature of these proteins.

Action Environment

One study suggests that environmental factors such as the presence of exofacial thiols on the cell surface can enhance the cellular uptake of cell-penetrating peptides .

Safety and Hazards

Direcciones Futuras

Pep-1-cysteamide Trifluoroacetate has shown promising potential for various research applications. It has been successfully applied for in vivo and could be utilized as a method of protein therapeutics targeting various mammalian cell types . This research provides a novel strategy for the transmembrane transport of protein-derived cosmetics or drugs .

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-3-methyl-1-oxo-1-(2-sulfanylethylamino)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C140H202N36O33S.C2HF3O2/c1-74(2)115(135(205)149-60-62-210)172-125(195)98(43-21-26-58-145)159-123(193)99(44-27-59-150-140(147)148)160-121(191)96(41-19-24-56-143)157-120(190)95(40-18-23-55-142)158-122(192)97(42-20-25-57-144)163-134(204)110-45-28-61-176(110)139(209)103(46-50-111(146)182)165-133(203)109(73-177)171-131(201)105(64-80-69-152-90-35-13-8-30-85(80)90)166-124(194)100(47-51-112(183)184)164-136(206)116(75(3)178)175-132(202)108(67-83-72-155-93-38-16-11-33-88(83)93)168-130(200)107(66-82-71-154-92-37-15-10-32-87(82)92)170-138(208)118(77(5)180)174-127(197)102(49-53-114(187)188)162-128(198)104(63-79-68-151-89-34-12-7-29-84(79)89)167-129(199)106(65-81-70-153-91-36-14-9-31-86(81)91)169-137(207)117(76(4)179)173-126(196)101(48-52-113(185)186)161-119(189)94(156-78(6)181)39-17-22-54-141;3-2(4,5)1(6)7/h7-16,29-38,68-72,74-77,94-110,115-118,151-155,177-180,210H,17-28,39-67,73,141-145H2,1-6H3,(H2,146,182)(H,149,205)(H,156,181)(H,157,190)(H,158,192)(H,159,193)(H,160,191)(H,161,189)(H,162,198)(H,163,204)(H,164,206)(H,165,203)(H,166,194)(H,167,199)(H,168,200)(H,169,207)(H,170,208)(H,171,201)(H,172,195)(H,173,196)(H,174,197)(H,175,202)(H,183,184)(H,185,186)(H,187,188)(H4,147,148,150);(H,6,7)/t75-,76-,77-,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,115+,116+,117+,118+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRGDDCKXSRMGD-RSNQDEOKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCCS)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)NCCS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C142H203F3N36O35S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3063.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pep-1-cysteamide Trifluoroacetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.